The Immunodominant HIV-1 p17 Gag (77-85) Epitope: A Technical Overview of its Core Function and Immunological Significance
The Immunodominant HIV-1 p17 Gag (77-85) Epitope: A Technical Overview of its Core Function and Immunological Significance
For Immediate Release
This technical guide provides an in-depth analysis of the Human Immunodeficiency Virus-1 (HIV-1) p17 Gag (77-85) epitope, an immunodominant peptide crucial in the host immune response to HIV-1 infection. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data on the epitope's function, outlines detailed experimental protocols for its study, and visualizes the associated immunological pathways and workflows.
Core Function: Priming Cytotoxic T-Lymphocyte Responses
The HIV-1 p17 Gag (77-85) epitope, with the amino acid sequence SLYNTVATL, is a highly significant target for the host's cell-mediated immune response.[1][2] Its primary function is to prime and activate CD8+ cytotoxic T-lymphocytes (CTLs), which are essential for recognizing and eliminating HIV-1 infected cells.[1][3] This epitope is presented on the surface of infected cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[1][4]
The recognition of the p17 Gag (77-85) epitope by the T-cell receptor (TCR) on CD8+ T-cells triggers a signaling cascade that results in the activation, proliferation, and differentiation of these T-cells into effector CTLs. These CTLs can then directly kill infected cells, thereby playing a critical role in controlling viral replication.
Immunodominance and Clinical Relevance
The p17 Gag (77-85) epitope is considered immunodominant, particularly in the chronic phase of HIV-1 infection.[1][2][5] Studies have shown that a significant percentage of HIV-1 infected individuals expressing the HLA-A*02 allele mount a CTL response against this specific epitope.[1][6] Interestingly, this response is less common during the acute phase of infection.[1][5] The magnitude and breadth of the CTL response to this and other HIV epitopes are subjects of intense research, as they are believed to be crucial factors in the long-term control of the virus.[5][7]
The prominence of the p17 Gag (77-85)-specific CTL response has made it a key target for the development of therapeutic and prophylactic HIV vaccines.[1][3] Understanding the mechanisms of its presentation and recognition is vital for designing immunogens that can elicit a robust and protective CTL response.
Quantitative Data on Epitope Recognition
The following tables summarize quantitative data from studies investigating the CTL response to the HIV p17 Gag (77-85) epitope.
| Patient Cohort | Number of Patients | Percentage Recognizing p17 Gag (77-85) | Reference |
| Chronically Infected (HLA-A*0201+) | 17 | 77% (13 out of 17) | [6] |
| Chronically Infected Adults | Not Specified | 75% | [1] |
| Acutely Infected | 2 | 0% (0 out of 2) | [5] |
| Study Focus | Key Quantitative Finding | Reference |
| Comparison of A2-restricted epitopes in chronic infection | p17 77-85 was the dominant epitope recognized in most subjects. | [5] |
| Breadth of HIV-1 specific T-cell responses | A median of 14 individual epitopic regions were targeted per person. | [7] |
| Magnitude of total HIV-1 specific response | Ranged from 280 to 25,860 spot-forming cells (SFC)/10^6 PBMC. | [7] |
Experimental Protocols
The study of the HIV p17 Gag (77-85) epitope relies on a variety of sophisticated immunological assays. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells, typically IFN-γ, in response to the p17 Gag (77-85) epitope.[1][7]
Methodology:
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
-
Stimulation: PBMCs are added to the coated wells and stimulated with the synthetic p17 Gag (77-85) peptide (SLYNTVATL). A negative control (no peptide) and a positive control (a mitogen) are included.
-
Incubation: The plates are incubated to allow for cytokine secretion by activated T-cells.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.
-
Visualization: A conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a substrate that precipitates, forming a colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted, with each spot representing a single cytokine-secreting cell. The results are typically expressed as spot-forming cells (SFC) per million PBMCs.[7]
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS is a powerful technique to identify and phenotype epitope-specific T-cells by detecting intracellular cytokine production.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the p17 Gag (77-85) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer, which can identify and quantify the percentage of CD8+ T-cells that are producing specific cytokines in response to the epitope.
Cytotoxicity Assays
These assays directly measure the ability of CTLs to kill target cells presenting the p17 Gag (77-85) epitope.
Methodology (Chromium-51 Release Assay - a classic example):
-
Target Cell Preparation: Target cells (e.g., B-lymphoblastoid cell lines) that express HLA-A*02 are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Peptide Pulsing: The labeled target cells are incubated with the p17 Gag (77-85) peptide, allowing the peptide to bind to the HLA-A*02 molecules on the cell surface.
-
Co-culture: Effector cells (CTLs from the patient) are co-cultured with the peptide-pulsed target cells at various effector-to-target ratios.
-
Incubation: The co-culture is incubated for a set period (e.g., 4-6 hours) to allow for CTL-mediated killing.
-
Measurement of ⁵¹Cr Release: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of effector cells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Tetramer Staining
MHC class I tetramers are reagents used to directly visualize and quantify epitope-specific T-cells.
Methodology:
-
Tetramer Reagent: Soluble HLA-A*02 molecules are folded with the p17 Gag (77-85) peptide and biotinylated. These monomers are then tetramerized by binding to a fluorescently labeled streptavidin molecule.
-
Cell Staining: PBMCs are incubated with the fluorescently labeled p17 Gag (77-85)/HLA-A*02 tetramer. Antibodies against cell surface markers like CD8 are also included.
-
Flow Cytometry Analysis: The cells are analyzed by flow cytometry. The tetramer will bind to the T-cell receptors of CD8+ T-cells that are specific for the p17 Gag (77-85) epitope, allowing for their direct quantification.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the p17 Gag (77-85) epitope.
Caption: Antigen processing and presentation of the HIV p17 Gag (77-85) epitope.
Caption: Workflow of the IFN-γ ELISPOT assay for epitope-specific T-cell responses.
References
- 1. HIV-1 p17 Gag (77-85) peptide - SLYNTVATL - SB PEPTIDE [sb-peptide.com]
- 2. Degeneracy and repertoire of the human HIV-1 Gag p17(77-85) CTL response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV p17 Gag (77-85) - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Relative Dominance of Epitope-Specific Cytotoxic T-Lymphocyte Responses in Human Immunodeficiency Virus Type 1-Infected Persons with Shared HLA Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
